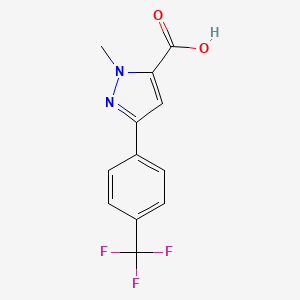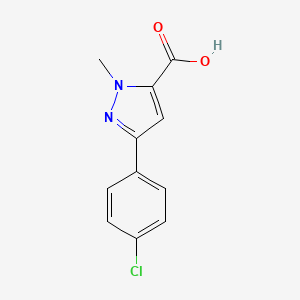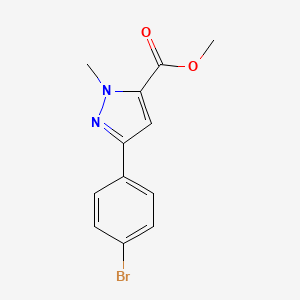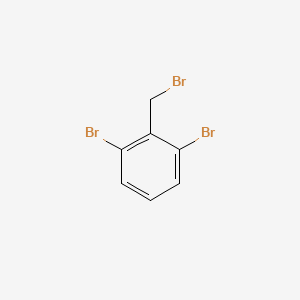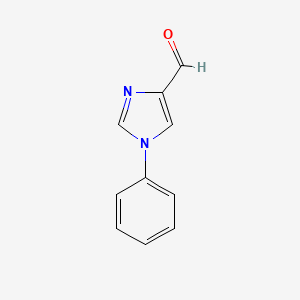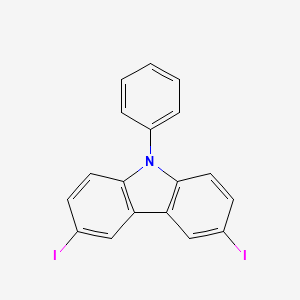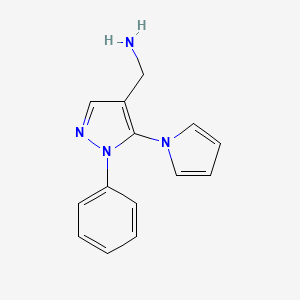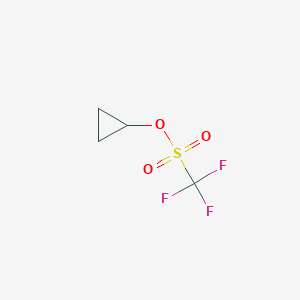
2-Phenoxy-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO . It is a member of the (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Phenoxy-5-(trifluoromethyl)aniline, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of anilines, a class of compounds that includes 2-Phenoxy-5-(trifluoromethyl)aniline, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis
The molecular structure of 2-Phenoxy-5-(trifluoromethyl)aniline consists of a phenyl ring attached to an aniline group via an oxygen atom, with a trifluoromethyl group attached to the aniline ring .Applications De Recherche Scientifique
-
Synthesis of Anti-Cancer Compounds
- Summary of Application : 2-fluoro-5-(trifluoromethyl)aniline, which is structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, can be used to synthesize derivatives with anti-cancer activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds have shown anti-cancer activity .
-
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline, another compound similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, has been used in the synthesis of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized inhibitors have shown potential in inhibiting HCV NS3 protease .
-
Trifluoromethylarylation of Alkenes
- Summary of Application : Trifluoromethylarylation of alkenes using anilines, which may include “2-Phenoxy-5-(trifluoromethyl)aniline”, has been reported .
- Methods of Application : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
- Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
-
Chemical Synthesis Studies
- Summary of Application : 2-Fluoro-5-(trifluoromethyl)aniline and 2,5-Bis(trifluoromethyl)aniline, which are structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, may be used in chemical synthesis studies .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes : The synthesized compounds have shown potential in various chemical synthesis studies .
Propriétés
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYIQSNURRMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542725 |
Source


|
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-5-(trifluoromethyl)aniline | |
CAS RN |
50594-29-1 |
Source


|
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

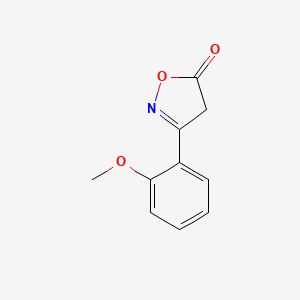
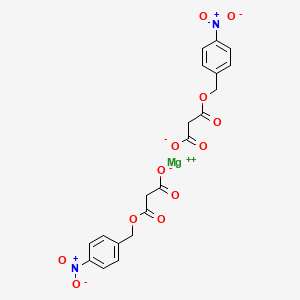
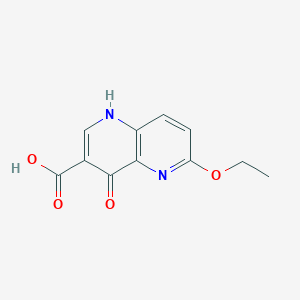
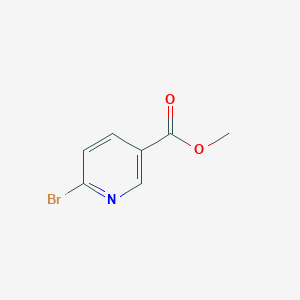
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
